![molecular formula C7H4N4 B1444399 [1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile CAS No. 943845-23-6](/img/structure/B1444399.png)

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile

Übersicht

Beschreibung

“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is a chemical compound that has been studied for its potential applications in various fields. It is a type of heterocycle, which is a ring of atoms containing at least two different elements . This compound has been used in the synthesis of numerous heterocyclic compounds .

Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” has been reported in several studies. For instance, one study used a catalyst for the synthesis of numerous heterocyclic compounds such as 5-amino-7-(aryl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles . Another study reported the synthesis of desired 1,2,4‐triazolo[1,5‐a]pyridine‐2‐carboxylate targets through a condensation step between sulfilimines and a nitrile oxide species .

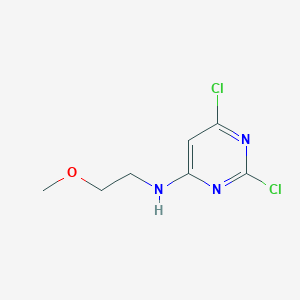

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is similar to that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the triazolopyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Chemical Reactions Analysis

“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” has been used in various chemical reactions. For example, it has been used as a benign and expedient catalyst for the synthesis of numerous heterocyclic compounds under solvent-free conditions at 100 °C via a cooperative geminal-vinylogous anomeric based oxidation .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” is used in the synthesis of heterocyclic compounds. A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Pharmaceutical Applications

This compound exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Herbicidal Agents

Examples of these compounds have been utilized as herbicidal agents .

Treatment of Diabetes (Type-II)

These types of compounds have been used for the treatment of diabetes (type-II) .

Cardiovascular Disorders

“[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile” has been used in the treatment of cardiovascular disorders .

Hyperproliferative Disorders

This compound has been used in the treatment of hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields .

Biological Activities

This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Wirkmechanismus

- This receptor plays a crucial role in immune regulation and inflammation. Inhibiting RORγt can modulate immune responses . PHD-1 is involved in oxygen sensing and cellular adaptation. Inhibition of PHD-1 may impact hypoxia-related pathways . These kinases are essential for cytokine signaling and immune responses. Inhibition of JAKs can affect inflammatory pathways .

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-1-2-7-9-5-10-11(7)4-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDKIFOOGMKSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731273 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile | |

CAS RN |

943845-23-6 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)

![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)

![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)